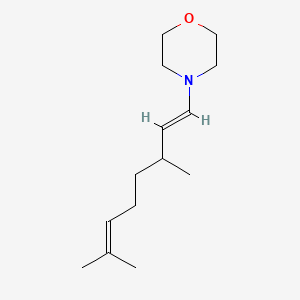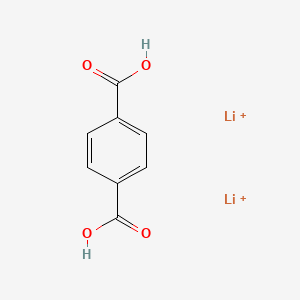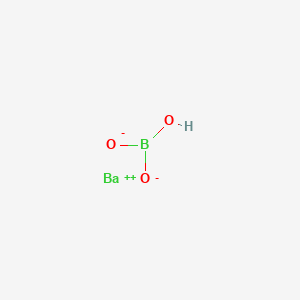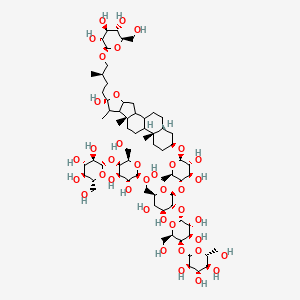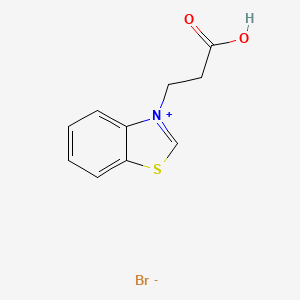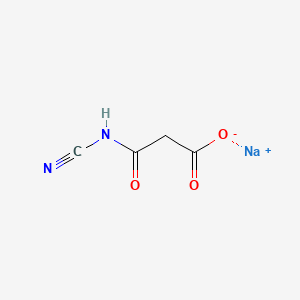
Sodium N-cyanopropionamidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium N-cyanopropionamidate is a chemical compound with the molecular formula C4H3N2NaO3 It is known for its unique structure, which includes a cyano group (-CN) and an amidate group (-CONH2)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-cyanopropionamidate typically involves the reaction of cyanoacetamide with sodium hydroxide. The reaction is carried out in an aqueous medium, where cyanoacetamide is dissolved in water and sodium hydroxide is added gradually. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions to enhance yield and purity. The reaction is conducted in large reactors with precise control over temperature, pH, and reaction time. The product is then subjected to multiple purification steps, including crystallization and drying, to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions: Sodium N-cyanopropionamidate undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions, forming heterocyclic compounds.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Condensation Agents: Such as aldehydes and ketones, are used in condensation reactions.
Hydrolysis Conditions: Typically involve the use of strong acids or bases at elevated temperatures.
Major Products: The major products formed from these reactions include a variety of heterocyclic compounds, carboxylic acids, and amines, which are valuable intermediates in organic synthesis.
科学的研究の応用
Sodium N-cyanopropionamidate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of Sodium N-cyanopropionamidate involves its interaction with specific molecular targets and pathways. The cyano group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The amidate group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
類似化合物との比較
Cyanoacetamide: Shares the cyano and amide functional groups but lacks the sodium ion.
Sodium Cyanide: Contains the cyano group but differs significantly in reactivity and toxicity.
N-cyanopropionamide: Similar structure but without the sodium ion.
Uniqueness: Sodium N-cyanopropionamidate is unique due to the presence of both the cyano and amidate groups, which confer distinct reactivity and potential for diverse applications. Its sodium salt form enhances its solubility and stability, making it more suitable for various industrial and research applications compared to its non-sodium counterparts.
特性
CAS番号 |
84945-99-3 |
|---|---|
分子式 |
C4H3N2NaO3 |
分子量 |
150.07 g/mol |
IUPAC名 |
sodium;3-(cyanoamino)-3-oxopropanoate |
InChI |
InChI=1S/C4H4N2O3.Na/c5-2-6-3(7)1-4(8)9;/h1H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChIキー |
XHABCYSAAWMJEQ-UHFFFAOYSA-M |
正規SMILES |
C(C(=O)NC#N)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



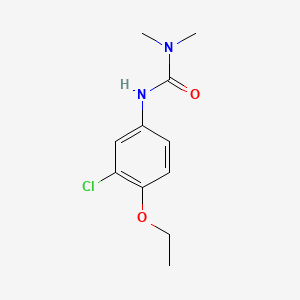
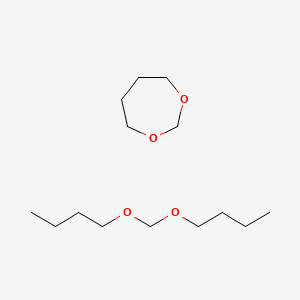
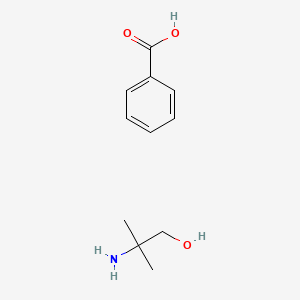
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)

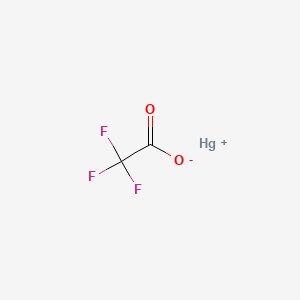
![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)
